Procinolol

Overview

Description

Procinolol is a beta-adrenergic receptor antagonist, a group of pharmaceutical drugs that lower heart rhythm and blood pressure . It is not known to be marketed anywhere in the world as of 2021 .

Molecular Structure Analysis

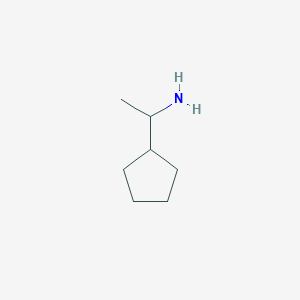

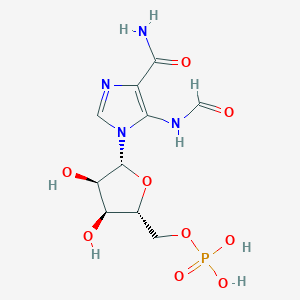

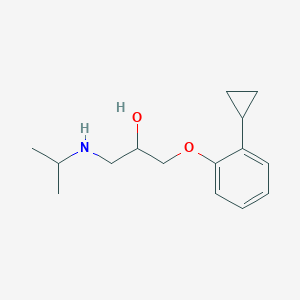

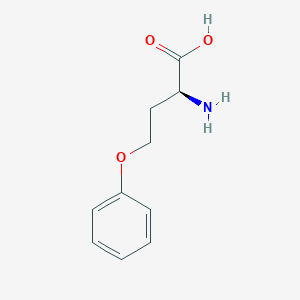

This compound has the IUPAC name 1-(2-Cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol . Its chemical formula is C15H23NO2, and it has a molar mass of 249.354 g·mol−1 .Scientific Research Applications

Oncological Research

Propranolol (Procinolol), a beta-adrenergic receptor antagonist, has been investigated for its potential in cancer treatment. Research indicates that this compound can influence cellular proliferation, immune system interactions, angiogenesis, and tumor cell sensitivity to treatments. Its effectiveness in the metastatic cascade, especially post-surgery, highlights its potential in cancer therapy. Ongoing clinical trials are examining its anticancer effects in various cancers, suggesting a need for further investigation (Pantziarka et al., 2016).

Proteomics in Cancer Biomarker Discovery

Proteomics, the study of proteins in biological systems, is a key method in cancer research. It assists in understanding molecular events in carcinogenesis and in identifying diagnostic markers and therapeutic targets. Mass spectrometry-based proteomics is particularly significant for discovering and validating cancer biomarkers (Hood, Stewart, & Conrads, 2009).

Bone Metabolism Research

This compound has been studied for its effects on bone metabolism. In spontaneously hypertensive rats, which exhibit osteoporosis symptoms, this compound treatment increased bone mass without affecting blood pressure. This suggests its potential role in treating osteoporosis and improving bone health (Sato, Arai, Goto, & Togari, 2010).

Cardiac and Gene Expression Studies

In the non-target species Daphnia magna, this compound affected cardiac function and gene expression. The study revealed diverse effects on heart rate and gene expression, suggesting that this compound could act as an endocrine disruptor. This highlights the challenges in predicting the ecological impact of pharmaceutical ingredients based on human-centric studies (Jeong et al., 2018).

Antitumor Effects

This compound has demonstrated antitumor effects in various cancer models, including breast cancer. When combined with a tumor vaccine model, this compound enhanced immune responses against breast cancer in mice, indicating its potential as an immunomodulator in cancer therapy (Ashrafi et al., 2018).

Cancer Cell Growth Inhibition

Studies on cervical cancer cells showed that this compound selectively inhibits growth by affecting the cGMP/PKG pathway. This provides insight into the molecular mechanism of this compound's action in cervical cancer, suggesting its potential as a therapeutic agent (Gong et al., 2019).

Proteomics in Clinical Application

Proteomic technologies have been applied in medicine to improve understanding of cancer pathogenesis, develop tumor biomarkers, and customize therapy. Proteomics holds promise in revolutionizing clinical practices related to cancer diagnosis and treatment (Colantonio & Chan, 2005).

Mechanism of Action

Properties

IUPAC Name |

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12/h3-6,11-13,16-17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAGQMIEWAAKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27325-18-4 (mono-hydrochloride) | |

| Record name | Procinolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90865362 | |

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27325-36-6 | |

| Record name | Procinolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27325-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procinolol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCINOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ0HIL21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)

![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)